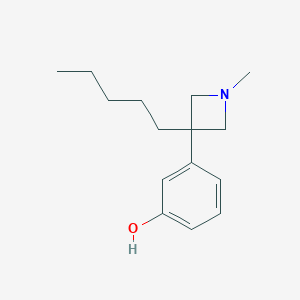
Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)-, also known as MPAA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of azetidine compounds and has been found to have various biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical And Physiological Effects
Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the activity of certain neurotransmitters in the brain. Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages And Limitations For Lab Experiments
One of the advantages of using Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- in lab experiments is its potent antitumor activity, which makes it a promising candidate for cancer drug discovery. Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- is also relatively easy to synthesize and purify, which makes it a convenient compound for research purposes. However, one of the limitations of using Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- in lab experiments is its potential toxicity, which may limit its clinical application.
Future Directions
There are several future directions for research on Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)-. One area of interest is the development of more potent and selective analogs of Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- that can be used for cancer therapy. Another area of interest is the investigation of the neuroprotective effects of Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- in animal models of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- and its potential side effects.
Synthesis Methods
The synthesis of Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- involves the reaction of 3-azetidinone with 1-methyl-3-pentanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)-. The purity of the final product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- has been used in various scientific research studies, including drug discovery, neurobiology, and cancer research. It has been found to have potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer cells. Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
properties
CAS RN |
19832-53-2 |
|---|---|
Product Name |
Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- |
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
3-(1-methyl-3-pentylazetidin-3-yl)phenol |
InChI |
InChI=1S/C15H23NO/c1-3-4-5-9-15(11-16(2)12-15)13-7-6-8-14(17)10-13/h6-8,10,17H,3-5,9,11-12H2,1-2H3 |
InChI Key |
BVHFQVFALHWYPP-UHFFFAOYSA-N |
SMILES |
CCCCCC1(CN(C1)C)C2=CC(=CC=C2)O |
Canonical SMILES |
CCCCCC1(CN(C1)C)C2=CC(=CC=C2)O |
Other CAS RN |
19832-53-2 |
synonyms |
m-(1-Methyl-3-pentyl-3-azetidinyl)phenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



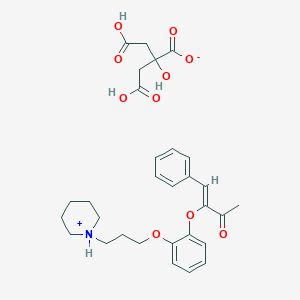
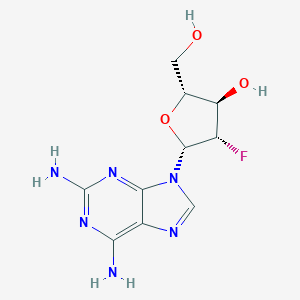
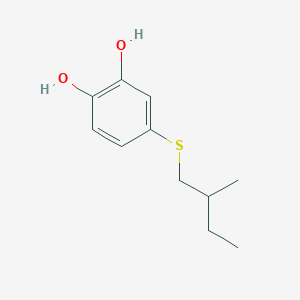
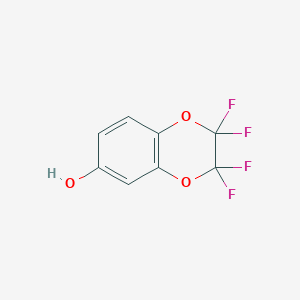

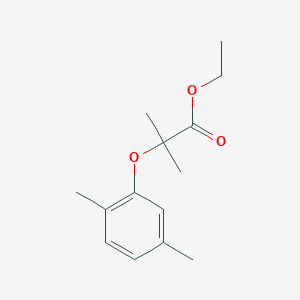
![4-[(2-Phenoxyethyl)sulfanyl]phenol](/img/structure/B11864.png)
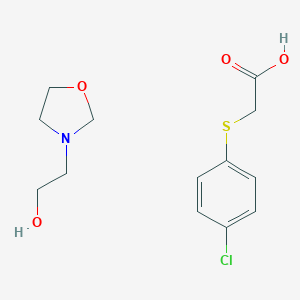
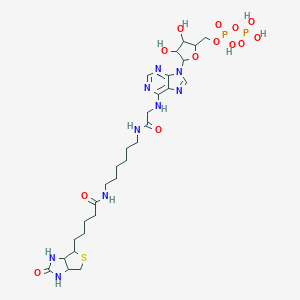
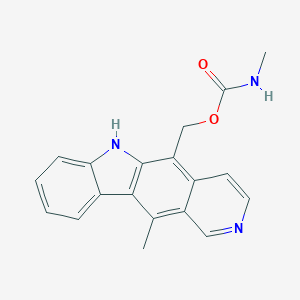
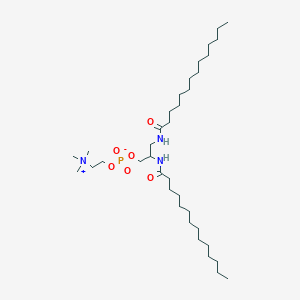
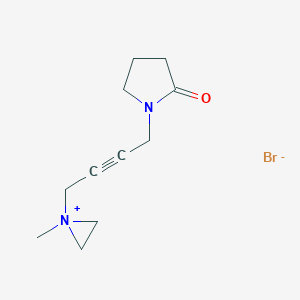
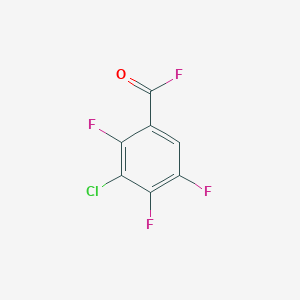
![[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid](/img/structure/B11875.png)